Phenacyl thiocyanate
Overview
Description
Phenacyl thiocyanate is an organic compound containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond . It has a molecular formula of C9H7NOS .
Synthesis Analysis
Phenacyl thiocyanate can be synthesized through various methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another method involves the use of a β-cyclodextrin-silica hybrid as a microvessel and solid–liquid phase-transfer catalyst for the nucleophilic substitution reaction of phenacyl halides in water . Other methods involve the use of Amberlite IRA-910 with different counter ions as polymer-supported reagents in nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of Phenacyl thiocyanate consists of a phenyl ring attached to a thiocyanate group. The molecular weight is 177.223 .Chemical Reactions Analysis
Phenacyl thiocyanate can undergo various chemical reactions. For instance, it can be hydrolyzed to thiocarbamates . It can also participate in direct thiocyanation reactions, which can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Physical And Chemical Properties Analysis
Phenacyl thiocyanate has a molecular weight of 177.22 . It has a density of 1.223±0.06 g/cm3 .Scientific Research Applications
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Organic & Biomolecular Chemistry
- Phenacyl thiocyanate is used in the field of Organic & Biomolecular Chemistry .
- Thiocyanates, including Phenacyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
- Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
- The results of these reactions have broad application prospects .
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Photocatalytic Difunctionalization of Alkenes and Alkynes
- Phenacyl thiocyanate is used in the field of photocatalytic difunctionalization of alkenes and alkynes .
- Boron-doped TiO2 (B-TiO2) was prepared, characterized, and successfully applied as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of phenacyl thiocyanate compounds from double or triple bonds .
- This project is impressive for obtaining the desired compounds in a short time, using a renewable energy source, and using a catalyst with easy extraction that is solvent-safe, and without the use of any oxidants, bases, and ligands, or harsh conditions .
- This is the first report of the construction of phenacyl thiocyanates through this photocatalytic method under visible light .
Safety And Hazards
Phenacyl thiocyanate can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
Phenacyl thiocyanate has broad application prospects. It can be used to construct SCN-containing small organic molecules . It can also be used as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of phenacyl thiocyanate compounds from double or triple bonds .
properties
IUPAC Name |
phenacyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVIJACDVJDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277242 | |
Record name | Phenacyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl thiocyanate | |
CAS RN |
5399-30-4 | |
Record name | 5399-30-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenacyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenacyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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